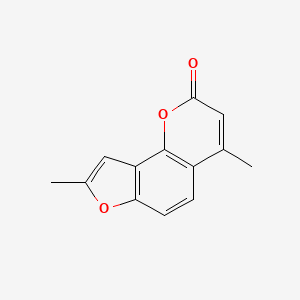
4,5'-Dimethylangelicin
Übersicht
Beschreibung
4,5'-Dimethylangelicin is a furanocoumarin.
Wissenschaftliche Forschungsanwendungen
Photochemical Properties
4,5'-Dimethylangelicin exhibits notable photochemical behavior, particularly its ability to bind to DNA upon exposure to ultraviolet A radiation. This characteristic is critical for its potential use in phototherapy and cancer treatment.
- Mechanism of Action : The compound interacts with DNA, leading to the formation of covalent bonds that can induce mutations in bacterial and mammalian cells when activated by light . This property has been explored for developing targeted therapies that minimize damage to surrounding healthy tissues.
Anticancer Applications
The cytotoxic effects of this compound on cancer cells have been a focal point of research. Its ability to inhibit DNA and RNA synthesis positions it as a potential candidate for cancer treatment.
- Selectivity : Studies indicate that this compound demonstrates selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to its mechanism of action, which involves generating reactive oxygen species upon light activation .
Case Study: In Vitro Analysis
A study evaluated the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability in treated groups compared to controls, highlighting its potential as an anticancer agent .
Molecular Biology Applications
In molecular biology, this compound serves as a valuable tool for studying DNA interactions.
- Intercalation : The compound can intercalate into DNA strands, leading to structural alterations that inhibit replication and transcription processes . This property is useful for investigating DNA-protein interactions and understanding the mechanisms of mutagenesis.
| Compound | Activity Type | Effectiveness |
|---|---|---|
| This compound | DNA Binding | High |
| Angelicin | DNA Binding | Moderate |
| Psoralen | Cross-linking | High |
Safety Profile
Research indicates that this compound lacks significant skin phototoxicity compared to other furocoumarins like psoralen. This safety profile makes it a more favorable option for therapeutic applications involving light activation .
Potential in Therapeutic Development
The unique properties of this compound suggest its potential in developing novel therapeutics:
- Bioconjugation : The compound's reactivity allows for bioconjugation applications, which can enhance drug delivery systems . By attaching this compound to targeting moieties, researchers can create targeted therapies with improved efficacy and reduced side effects.
Case Study: Bioconjugation Research
Research has demonstrated successful bioconjugation of this compound with antibodies targeting specific cancer markers. This approach resulted in enhanced delivery of the cytotoxic agent directly to tumor cells while minimizing systemic exposure.
Eigenschaften
CAS-Nummer |
4063-41-6 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4,8-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-12(14)16-13-9(7)3-4-11-10(13)6-8(2)15-11/h3-6H,1-2H3 |
InChI-Schlüssel |
PFFGIQUVLUEURV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |
Key on ui other cas no. |
4063-41-6 |
Synonyme |
4,5'-dimethylangelicin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














